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Compound of Interest

Compound Name: KRN383 analog

Cat. No.: B608383 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for

KRN383, a novel and potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, and contextualizes its

potential pharmacokinetic profile through comparison with other well-characterized FLT3

inhibitors. Due to the limited public availability of specific pharmacokinetic data for KRN383 and

its direct analogs, this guide leverages available information on KRN383's preclinical activity

and supplements it with representative pharmacokinetic data and experimental protocols for

other FLT3 inhibitors to offer a thorough understanding for research and drug development

professionals.

Introduction to KRN383
KRN383 is an orally active, quinoline-urea derivative identified as a potent inhibitor of FLT3,

particularly the internal tandem duplication (ITD) mutation commonly found in Acute Myeloid

Leukemia (AML).[1][2] Preclinical studies have demonstrated its significant potential in treating

FLT3-ITD positive AML. The hydrochloride salt of KRN383 is also known as Ki23819.

Table 1: Preclinical Activity of KRN383
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Parameter Cell Line Value

IC50 (FLT3-ITD

Autophosphorylation)
MV4-11 1.3 nM[1]

IC50 (Wild-Type FLT3

Autophosphorylation)
THP-1 0.4 nM[1]

IC50 (Cell Proliferation) MV4-11 0.8 nM[2]

In Vivo Efficacy (Tumor

Eradication)

Nude mice with MV4-11

xenograft

Single oral dose of 80 mg/kg

or 20 mg/kg/day for 28 days[2]

Pharmacokinetic Properties of FLT3 Inhibitors
While specific pharmacokinetic data for KRN383 is not publicly available, the profile of other

orally administered FLT3 inhibitors provides a valuable reference for anticipating its properties.

Key pharmacokinetic parameters for selected FLT3 inhibitors are summarized below.

Table 2: Comparative Pharmacokinetic Parameters of Selected Oral FLT3 Inhibitors in Humans
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Parameter Gilteritinib Quizartinib Sorafenib

Time to Maximum

Concentration (Tmax)
4-6 hours ~4 hours 3 hours

Terminal Half-Life

(t1/2)
~113 hours 49.1 hours 25-48 hours

Apparent Volume of

Distribution (Vd/F)
1092 L - 2660 L

Apparent Clearance

(CL/F)
14.8 L/h - 4.1 L/h

Bioavailability

Not explicitly reported,

but oral administration

is effective

~39% ~38-49%

Metabolism Primarily CYP3A4 Primarily CYP3A4/5
Primarily CYP3A4 and

UGT1A9

Excretion
Primarily feces

(~65%)

Feces (~50%) and

urine (~10%)

Feces (~77%) and

urine (~19%)

Data compiled from publicly available pharmacokinetic studies of the respective compounds.

Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the

preclinical pharmacokinetic evaluation of small molecule inhibitors like KRN383.

In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a novel FLT3 inhibitor following oral and

intravenous administration in mice or rats.

Methodology:

Animal Models: Male and female BALB/c mice or Sprague-Dawley rats (6-8 weeks old).
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Drug Formulation:

Intravenous (IV): Compound dissolved in a vehicle such as 10% DMSO, 40% PEG300,

and 50% saline.

Oral (PO): Compound suspended in a vehicle such as 0.5% methylcellulose in water.

Dosing:

IV: A single bolus injection via the tail vein (e.g., 1-5 mg/kg).

PO: A single dose administered by oral gavage (e.g., 10-50 mg/kg).

Blood Sampling:

Serial blood samples (approximately 50-100 µL) are collected from the saphenous vein or

via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24

hours post-dose).

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

Plasma Preparation:

Blood samples are centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

Plasma is stored at -80°C until analysis.

Bioanalysis:

Plasma concentrations of the compound are determined using a validated Liquid

Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) are calculated using non-

compartmental analysis with software such as WinNonlin.

Oral bioavailability is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
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In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of a compound in liver microsomes to predict its

hepatic clearance.

Methodology:

Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (from

human, rat, or mouse; e.g., 0.5 mg/mL protein) and NADPH (1 mM) in a phosphate buffer

(pH 7.4) at 37°C.

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g.,

acetonitrile) containing an internal standard.

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to

determine the remaining concentration of the parent compound.

Data Analysis: The in vitro half-life (t1/2) is determined from the slope of the natural logarithm

of the remaining compound concentration versus time. Intrinsic clearance (CLint) is then

calculated.

Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in

the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In

AML, activating mutations such as ITDs lead to constitutive, ligand-independent activation of

the receptor and its downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and

STAT5 pathways, driving leukemogenesis. KRN383 exerts its therapeutic effect by inhibiting

the aberrant signaling from these mutated receptors.
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Caption: FLT3 signaling pathway and the inhibitory action of KRN383.

Experimental Workflow for In Vivo Pharmacokinetic
Analysis
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The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic

study of a novel compound.

Drug Administration
(IV and PO)

Serial Blood Sampling

Plasma Preparation

LC-MS/MS Bioanalysis

Pharmacokinetic Parameter
Calculation

Data Reporting and
Interpretation

Click to download full resolution via product page

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Conclusion
KRN383 has demonstrated significant promise as a potent, orally active FLT3 inhibitor in

preclinical models. While specific pharmacokinetic data for KRN383 and its analogs remain

limited in the public domain, the established profiles of other FLT3 inhibitors suggest that it is

likely to exhibit properties suitable for oral administration. Further investigation and publication

of its detailed pharmacokinetic and metabolic profile are crucial for its continued development
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and potential translation to clinical settings for the treatment of FLT3-mutated AML. This guide

provides a foundational understanding for researchers and drug development professionals to

design and interpret future studies on KRN383 and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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